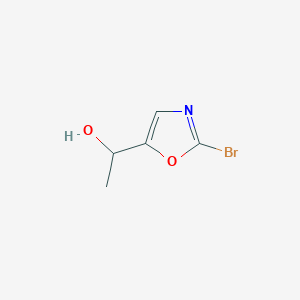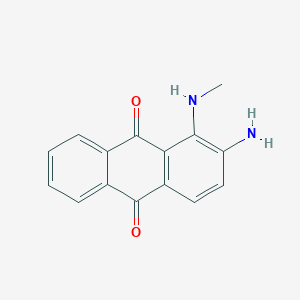![molecular formula C21H21BrO4 B13137485 2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione CAS No. 919114-38-8](/img/structure/B13137485.png)
2-Bromo-3-methyl-1,8-bis[(propan-2-yl)oxy]anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is an organic compound belonging to the anthraquinone family. This compound is characterized by its bromine, isopropoxy, and methyl substituents on the anthracene-9,10-dione core. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione typically involves multiple steps:
Isopropoxylation: The addition of isopropoxy groups at the 1 and 8 positions.
Oxidation: The formation of the anthraquinone core through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and isopropoxylation processes, followed by purification steps to ensure high purity and yield. The use of catalysts and optimized reaction conditions is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of the quinone core to hydroquinone.
Substitution: Replacement of bromine or isopropoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher anthraquinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the production of pigments, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione involves its interaction with molecular targets and pathways. The bromine and isopropoxy groups may influence its reactivity and binding affinity to specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Methylanthraquinone: Similar in structure but lacks the bromine and isopropoxy groups.
9,10-Anthraquinone: The parent compound without any substituents.
1,8-Dihydroxyanthraquinone: Contains hydroxyl groups instead of isopropoxy groups.
Uniqueness
2-Bromo-1,8-diisopropoxy-3-methylanthracene-9,10-dione is unique due to its specific substituents, which confer distinct chemical and biological properties
Properties
CAS No. |
919114-38-8 |
|---|---|
Molecular Formula |
C21H21BrO4 |
Molecular Weight |
417.3 g/mol |
IUPAC Name |
2-bromo-3-methyl-1,8-di(propan-2-yloxy)anthracene-9,10-dione |
InChI |
InChI=1S/C21H21BrO4/c1-10(2)25-15-8-6-7-13-16(15)20(24)17-14(19(13)23)9-12(5)18(22)21(17)26-11(3)4/h6-11H,1-5H3 |
InChI Key |
JUDSFYJDZITMGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Br)OC(C)C)C(=O)C3=C(C2=O)C=CC=C3OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
![tert-butyl (3S,3aS,6aS)-3-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B13137429.png)
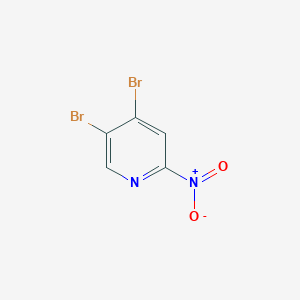
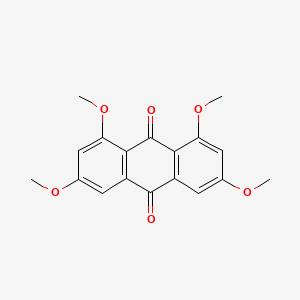
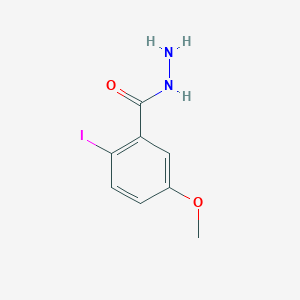
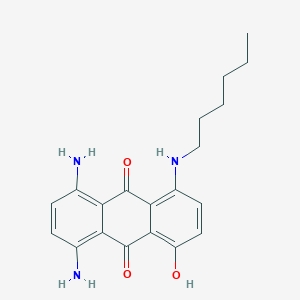

![4-Bromooxazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13137471.png)
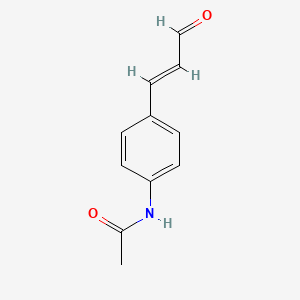
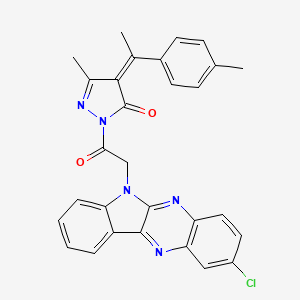
![Diethyl 2,5-dibromothieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B13137496.png)
